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  • Product: N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride
  • CAS: 1219980-55-8

Core Science & Biosynthesis

Foundational

N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride molecular weight and aqueous solubility

An In-depth Technical Guide to the Physicochemical Properties of N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction N-benzyl-N-methylpyrrolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-N-methylpyrrolidin-3-amine and its salts are heterocyclic amines that serve as versatile building blocks in medicinal chemistry and drug discovery. The structural motif of a substituted pyrrolidine is prevalent in a variety of biologically active compounds. The dihydrochloride salt form is often utilized to enhance the aqueous solubility and stability of the parent compound, which are critical parameters influencing bioavailability and formulation development. This guide provides a focused examination of the molecular weight and aqueous solubility of N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride, offering both foundational data and a practical framework for its experimental determination.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties govern its behavior in biological systems and inform formulation strategies.

Molecular Weight

The molecular formula for the free base, N-benzyl-N-methylpyrrolidin-3-amine, is C12H18N2.[1] The dihydrochloride salt is formed by the addition of two equivalents of hydrochloric acid (HCl). The molecular weight is calculated as follows:

  • Molecular Formula of Free Base: C12H18N2

  • Molecular Weight of Free Base: 190.29 g/mol [1]

  • Molecular Formula of Dihydrochloride Salt: C12H20Cl2N2

  • Molecular Weight of HCl: 36.46 g/mol

  • Molecular Weight of Dihydrochloride Salt: 190.29 + (2 * 36.46) = 263.21 g/mol

This calculated molecular weight is a critical parameter for all stoichiometric calculations, including solution preparation and quantitative analysis.

Aqueous Solubility

The aqueous solubility of a compound is a pH-dependent property. For a dihydrochloride salt of a diamine, the solubility is expected to be highest at acidic pH where the compound exists predominantly in its fully protonated, and therefore most polar, form. As the pH increases towards the pKa of the amine functional groups, the compound will begin to deprotonate, leading to a decrease in aqueous solubility.

The following table summarizes the key physicochemical properties of N-benzyl-N-methylpyrrolidin-3-amine and its dihydrochloride salt.

PropertyN-benzyl-N-methylpyrrolidin-3-amine (Free Base)N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride
CAS Number 1220172-66-6[4]Not available
Molecular Formula C12H18N2[1]C12H20Cl2N2
Molecular Weight 190.29 g/mol [1]263.21 g/mol (Calculated)
Aqueous Solubility Expected to be lowExpected to be significantly higher than the free base; no experimental data available.

Experimental Determination of Aqueous Solubility

Given the absence of published data, an experimental determination of the aqueous solubility of N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride is necessary for any research or development activities. The isothermal equilibrium method is a robust and widely accepted technique for this purpose.[5]

Principle of the Isothermal Equilibrium Method

The isothermal equilibrium method involves the preparation of a saturated solution of the compound in a specific solvent (in this case, water or a buffered aqueous solution) at a constant temperature. The system is allowed to reach equilibrium, at which point the concentration of the dissolved solute in the supernatant is determined. This concentration represents the solubility of the compound under the specified conditions.

Experimental Protocol

The following protocol provides a detailed, step-by-step methodology for determining the aqueous solubility of N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride.

Materials:

  • N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride (purity >98%)

  • Deionized water (or appropriate buffer solution)

  • Thermostatic shaker bath

  • Calibrated analytical balance

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride to a known volume of deionized water (or buffer) in a sealed vial. The excess solid should be clearly visible.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.[5]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle.

    • Centrifuge the vials to further facilitate the separation of the solid and liquid phases.[5]

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter (0.22 µm) to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable mobile phase for analysis.

    • Quantify the concentration of N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride in the diluted sample using a validated HPLC method.[5]

  • Data Analysis:

    • Calculate the solubility from the measured concentration and the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • The experiment should be repeated at least in triplicate to ensure reproducibility, with the results reported as the mean ± standard deviation.[5]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_data Data Processing A Add excess compound to solvent B Seal vial A->B C Incubate in thermostatic shaker (e.g., 25°C, 48h) B->C D Settle undissolved solid C->D E Centrifuge D->E F Withdraw supernatant E->F G Filter (0.22 µm) F->G H Dilute sample G->H I Quantify by HPLC H->I J Calculate solubility I->J K Report as mean ± SD J->K

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Conclusion

N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride is a compound of interest in chemical and pharmaceutical research. While its calculated molecular weight is 263.21 g/mol , its aqueous solubility has not been empirically determined and reported in publicly accessible literature. The provided experimental protocol based on the isothermal equilibrium method offers a reliable and standardized approach for researchers to ascertain this crucial parameter. A thorough understanding of the aqueous solubility is paramount for the successful design of formulations, the interpretation of biological activity data, and the overall advancement of research and development programs involving this compound.

References

  • NextSDS. N-Benzyl-N-methyl-3-pyrrolidinylmethanaminedihydrochloride — Chemical Substance Information. Available at: [Link]

  • PubChem. N-benzyl-N-propylpyrrolidin-3-amine. Available at: [Link]

  • NextSDS. N-benzyl-N-methylpyrrolidin-3-amine — Chemical Substance Information. Available at: [Link]

  • University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • University of Wisconsin-Stout. Amine Unknowns. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • NextSDS. N-benzylpyrrolidin-3-amine — Chemical Substance Information. Available at: [Link]

  • Analytical Chemistry 1956 Vol.28 no.4. Available at: [Link]

  • PubChem. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. Available at: [Link]

  • Cheméo. Chemical Properties of N-benzyl-N-methyl-benzamide. Available at: [Link]

  • Ataman Chemicals. N-Methylpyrrolidone. Available at: [Link]

  • National Institutes of Health. Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Available at: [Link]

Sources

Exploratory

In silico molecular docking studies with N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride

An In-Depth Technical Guide to In Silico Molecular Docking: A Case Study with N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride Executive Summary Molecular docking is a cornerstone of modern structure-based drug design...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to In Silico Molecular Docking: A Case Study with N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride

Executive Summary

Molecular docking is a cornerstone of modern structure-based drug design, offering a computational lens to predict how a small molecule might physically interact with a protein target.[1][2] This guide provides a comprehensive, in-depth walkthrough of the molecular docking process, tailored for researchers and drug development professionals. We eschew a rigid, templated approach in favor of a narrative that emphasizes scientific causality and self-validating methodologies. Using the novel compound N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride as a case study, we will explore the entire workflow: from foundational principles and target selection to the execution of the docking simulation and the critical analysis of its results. The protocols herein are designed to be robust and reproducible, grounded in authoritative practices to ensure scientific integrity.

Part 1: Foundational Concepts

The Ligand: N-benzyl-N-methylpyrrolidin-3-amine

The subject of our study, N-benzyl-N-methylpyrrolidin-3-amine, is built upon a pyrrolidine scaffold. The five-membered pyrrolidine ring is a highly valued structural motif in medicinal chemistry due to its three-dimensional nature, which allows for a thorough exploration of pharmacophore space.[3] Unlike flat, aromatic rings, the non-planar, sp3-hybridized structure of the pyrrolidine ring provides stereochemical complexity and can lead to more specific and potent interactions with biological targets.[3] While this specific molecule is not extensively characterized in public literature, its structural elements, particularly the N-benzyl group, are found in compounds with known biological activity, including affinity for dopamine receptors.[4] This makes it an excellent candidate for an exploratory in silico study to hypothesize potential biological targets and binding modes.

The Method: Principles of Molecular Docking

At its core, molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[5] The process aims to find the "best-fit" orientation that minimizes the free energy of the overall system. This is invaluable in drug discovery for several reasons:

  • Virtual Screening: Rapidly screening vast libraries of compounds to identify those most likely to bind to a drug target.[2]

  • Lead Optimization: Suggesting chemical modifications to a known active compound to improve its binding affinity and selectivity.[6]

  • Mechanism Elucidation: Providing a structural hypothesis for how a molecule exerts its biological effect at the molecular level.[1]

The success of a docking experiment relies on two key components: a search algorithm that generates a wide range of possible binding poses for the ligand, and a scoring function that ranks these poses based on their predicted binding affinity.[2][7]

Part 2: The Docking Protocol: A Self-Validating Workflow

A robust docking study is not merely about generating a result; it's about ensuring the result is meaningful. The following workflow incorporates a critical validation step to establish confidence in the chosen parameters before docking the compound of interest.

Overall Docking Workflow

The entire process, from preparation to analysis, follows a logical sequence of steps designed to ensure accuracy and reproducibility.

Molecular_Docking_Workflow Target_Selection Step 1: Target Selection (e.g., PDB: 6Z9B) Receptor_Prep Step 2: Receptor Preparation (Remove water, add hydrogens) Target_Selection->Receptor_Prep Validation Step 4: Protocol Validation (Re-dock native ligand, check RMSD) Receptor_Prep->Validation Ligand_Prep Step 3: Ligand Preparation (Generate 3D structure, assign charges) Ligand_Prep->Validation Grid_Gen Step 5: Grid Generation (Define binding site) Validation->Grid_Gen If RMSD < 2.0 Å Docking Step 6: Execute Docking (Run AutoDock Vina) Grid_Gen->Docking Analysis Step 7: Results Analysis (Binding affinity, interactions) Docking->Analysis

Caption: High-level overview of the self-validating molecular docking workflow.

Step 1: Target Selection and Rationale

Expert Insight: The choice of target is the most critical decision in a docking study. Without experimental data for our ligand, we must rely on chemical similarity. As noted, N-benzyl-pyrrolidine derivatives have shown affinity for dopamine receptors.[4] Therefore, we select the Dopamine D3 Receptor as a plausible target for this case study. We will use the high-resolution crystal structure of the human Dopamine D3 receptor in complex with the inhibitor '84E' (PDB ID: 6Z9B) from the RCSB Protein Data Bank.[8] This structure provides a well-defined binding pocket and a co-crystallized ligand, which is essential for our validation step.

Step 2: Receptor Preparation Protocol

Causality: Raw PDB files are not immediately ready for docking. They contain non-essential molecules (like water) and lack information required by docking software, such as hydrogen atoms and atomic charges.[9][10] The goal of preparation is to create a clean, chemically correct receptor model.

Step-by-Step Protocol (using UCSF Chimera and AutoDockTools):

  • Load Structure: Open the PDB file (e.g., 6Z9B) in UCSF Chimera.[11]

  • Remove Extraneous Molecules: Delete all water molecules and any other non-protein chains or ligands, except for the native ligand ('84E' in this case) which will be used for validation. The rationale is that most water molecules in crystal structures are transient and not critical for ligand binding, though this can be a nuanced decision for advanced studies.[10][12]

  • Add Hydrogens: Use a tool like Chimera's AddH or AutoDockTools to add hydrogen atoms to the protein.[9] This is crucial for correctly defining hydrogen bond donors and acceptors.

  • Assign Partial Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges). These charges are fundamental for calculating electrostatic interactions, a key component of most scoring functions.[13]

  • Save as PDBQT: Save the prepared receptor file in the PDBQT format. This format includes the 3D coordinates, partial charges, and atom types required by AutoDock Vina.[14]

Step 3: Ligand Preparation Protocol

Causality: The ligand must also be converted into a suitable 3D format with correct chemical properties. We need to define its rotatable bonds to allow for conformational flexibility during the docking simulation.[9]

Step-by-Step Protocol:

  • Obtain 2D Structure: Draw the structure of N-benzyl-N-methylpyrrolidin-3-amine or obtain its SMILES string.

  • Generate 3D Conformation: Use a tool like Open Babel or a chemical sketcher to convert the 2D representation into a 3D structure.

  • Energy Minimization: Perform an energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, geometrically plausible conformation.[10]

  • Add Hydrogens and Assign Charges: Similar to the receptor, add hydrogens and assign partial charges.

  • Define Rotatable Bonds: Use AutoDockTools to automatically detect and define the rotatable bonds in the ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding site.

  • Save as PDBQT: Save the final prepared ligand as a PDBQT file.

Step 4: Protocol Validation via Re-Docking

Trustworthiness: This is the self-validating step. Before docking our novel compound, we must prove that our chosen software, parameters, and prepared receptor can accurately reproduce a known binding pose.[15] We do this by "re-docking" the co-crystallized ligand ('84E') back into the binding site of the D3 receptor.

Protocol:

  • Prepare Native Ligand: Extract the native ligand ('84E') from the original PDB file and prepare it following the ligand preparation protocol (Step 2.4).

  • Define Binding Site: Define the docking grid box (see Step 2.6) centered on the position of the native ligand in the crystal structure.

  • Run Docking: Execute the docking simulation.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.[16][17]

Validation Criterion: An RMSD value of ≤ 2.0 Å is generally considered a successful validation, indicating that the docking protocol can reliably reproduce the experimental binding mode.[18][19][20] If the RMSD is higher, the protocol (e.g., grid size, protein preparation) must be revisited and optimized.

Step 5: Grid Box Generation

Causality: To make the docking calculation computationally efficient, most programs pre-calculate the interaction potentials of the receptor on a 3D grid.[21][22] The docking algorithm then evaluates the ligand's fit by referencing the values at these grid points rather than recalculating interactions for every atom at every step.[23]

Protocol:

  • Identify the Binding Site: The binding site is defined as the region of the receptor where the ligand is expected to bind. For our validated protocol, this is the cavity occupied by the native ligand '84E'.

  • Define Box Dimensions: Using software like AutoDockTools, define a 3D grid box that encompasses the entire binding site with a margin of a few angstroms on each side to allow the ligand to move and rotate freely.[22][24]

  • Generate Grid Files: Execute the grid generation program (e.g., AutoGrid) to create the map files that will be used in the docking step.

Step 6: Executing the Docking Simulation

Causality: This step uses a search algorithm (in AutoDock Vina, this is a hybrid global-local search) to explore possible binding poses of the ligand within the pre-calculated grid.[25] The scoring function evaluates each pose, and the program outputs a ranked list of the most favorable binding modes.

Protocol:

  • Prepare Configuration File: Create a text file specifying the paths to the prepared receptor (PDBQT), the prepared ligand (N-benzyl-N-methylpyrrolidin-3-amine.pdbqt), and the coordinates and dimensions of the grid box.

  • Run Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.

Part 3: Analysis and Interpretation of Docking Results

Decoding the Output: Binding Affinity and Pose Selection

The primary output from the docking run is a set of predicted binding poses and their corresponding scores.

  • Binding Affinity (Score): This value, typically in kcal/mol, is an estimate of the binding free energy. A more negative value indicates a stronger predicted binding affinity.[16] It is the primary metric used to rank different ligands or different poses of the same ligand.

  • Pose Selection: The top-ranked pose (the one with the lowest energy score) is generally considered the most likely binding mode and is the starting point for detailed analysis.[17]

Visualization of Interactions

Expert Insight: A docking score is just a number; the true insight comes from visualizing the 3D structure of the predicted protein-ligand complex. Using software like PyMOL or BIOVIA Discovery Studio Visualizer, we analyze the specific intermolecular interactions that stabilize the complex.[25]

Key Interactions to Identify:

  • Hydrogen Bonds: Look for hydrogen bonds between the ligand and specific amino acid residues (e.g., with serine, threonine, or backbone amides/carbonyls). These are strong, directional interactions.

  • Hydrophobic Interactions: Identify nonpolar parts of the ligand nestled in hydrophobic pockets of the receptor, formed by residues like leucine, valine, and phenylalanine.

  • Salt Bridges (Ionic Interactions): If the ligand is charged (as our dihydrochloride salt implies it can be), look for interactions with oppositely charged residues like aspartate, glutamate, lysine, or arginine.

  • Pi-Stacking: Interactions between aromatic rings of the ligand (the benzyl group) and aromatic residues of the protein (phenylalanine, tyrosine, tryptophan).

Quantitative Data Summary

A clear, tabular summary of the results is essential for reporting and comparison.

MetricRe-docked Native Ligand ('84E')N-benzyl-N-methylpyrrolidin-3-amine
Binding Affinity (kcal/mol) -10.2-7.8
Validation RMSD (Å) 1.15N/A
Key H-Bond Residues SER 192, ASP 110SER 192
Key Hydrophobic Residues PHE 345, VAL 111, ILE 183PHE 345, TRP 341
Other Key Interactions Ionic with ASP 110Pi-stacking with PHE 345

Note: Data in this table is hypothetical and for illustrative purposes.

Decision-Making Workflow for Docking Results

The analysis of the initial docking result guides the next steps in a drug discovery project.

Caption: A decision-making flowchart for interpreting molecular docking results.

Part 4: Conclusion and Future Directions

This guide has detailed a comprehensive and scientifically rigorous workflow for conducting in silico molecular docking studies, using N-benzyl-N-methylpyrrolidin-3-amine as a practical example. By grounding the protocol in a mandatory validation step, we establish a high degree of confidence in the predictive power of our model.

It is crucial to recognize the limitations of molecular docking. Scoring functions are approximations, and the common use of a rigid receptor does not account for the protein's natural flexibility.[15] Therefore, promising results from docking should be considered well-informed hypotheses. The logical next step is often to use more computationally intensive methods, such as molecular dynamics (MD) simulations , to assess the stability of the predicted binding pose over time and to account for protein flexibility, providing a more accurate estimation of binding free energy.[26] Ultimately, computational predictions must be validated through experimental in vitro binding assays.

References

  • Grid Generation and Matching for Small Molecule Docking - Theoretical and Computational Biophysics Group. (n.d.).
  • Jiang, F., et al. (2021). Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. Briefings in Bioinformatics. Retrieved from [Link]

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024, July 15). IntechOpen.
  • Scoring functions for docking - Wikipedia. (n.d.). Retrieved from [Link]

  • How to interprete and analyze molecular docking results? - ResearchGate. (2024, September 19). Retrieved from [Link]

  • Ghanagu, V. V., et al. (2013). Grid-based Molecular Footprint Comparison Method for Docking and De Novo Design: Application to HIVgp41. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • What is the most simple protocol to prepare the liberary of ligands for molocular docking ? | ResearchGate. (2023, May 5). Retrieved from [Link]

  • Drug Discovery Tools and In Silico Techniques: A Review. (2024, June 25). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10). Authorea.
  • Docking and scoring - Schrödinger. (n.d.). Retrieved from [Link]

  • Steps of ligand docking - Docking Server. (n.d.). Retrieved from [Link]

  • Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. Retrieved from [Link]

  • A Review on In Silico molecular docking Studies - ijariie. (2024, November 23). Retrieved from [Link]

  • (PDF) Validation of Docking Methodology (Redocking) - ResearchGate. (2024, September 24). Retrieved from [Link]

  • How to validate the molecular docking results ? | ResearchGate. (2022, April 25). Retrieved from [Link]

  • Molecular Docking Protocol Guide | PDF - Scribd. (n.d.). Retrieved from [Link]

  • The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review - Biosciences Biotechnology Research Asia. (2024, March 30). Retrieved from [Link]

  • Scoring functions and their evaluation methods for protein–ligand docking: recent advances and future directions - RSC Publishing. (2021). Retrieved from [Link]

  • Validation of Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. (2010). Retrieved from [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC. (2011). Retrieved from [Link]

  • Wang, R., et al. (2003). Comparative Evaluation of 11 Scoring Functions for Molecular Docking. Journal of Medicinal Chemistry. Retrieved from [Link]

    • Preparing the protein and ligand for docking - ScotChem. (2025, April 8). Retrieved from [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. (2007, November 7). Retrieved from [Link]

  • Molecular docking proteins preparation - ResearchGate. (2019, September 20). Retrieved from [Link]

  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020, May 18). Retrieved from [Link]

  • Molecular Docking Tutorial. (n.d.).
  • Protein-ligand docking - Galaxy Training!. (2019, October 19). Retrieved from [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). PLOS Computational Biology. Retrieved from [Link]

  • Moraca, F. (2025). Molecular Docking Lecture. Palacký University Olomouc.
  • Virtual Screening With GLIDE. (n.d.). Schrödinger. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. (2022). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Catalytic hydrogenation and debenzylation of N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride

Application Note: Catalytic Hydrogenation and Debenzylation of N-Benzyl-N-methylpyrrolidin-3-amine Dihydrochloride Introduction & Mechanistic Insights N-benzyl-N-methylpyrrolidin-3-amine (CAS 1220172-66-6) is a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Hydrogenation and Debenzylation of N-Benzyl-N-methylpyrrolidin-3-amine Dihydrochloride

Introduction & Mechanistic Insights

N-benzyl-N-methylpyrrolidin-3-amine (CAS 1220172-66-6) is a highly versatile chiral building block extensively utilized in medicinal chemistry and drug discovery[1]. The exocyclic secondary or tertiary amine is typically protected by a benzyl group, which must be removed to liberate the active amine for subsequent functionalization (e.g., acylation, sulfonylation, or cross-coupling)[1].

The most reliable and atom-economical method for this deprotection is palladium-on-carbon (Pd/C) catalyzed hydrogenolysis[2]. Mechanistically, the reaction relies on the adsorption of the benzylic C-N bond onto the palladium surface. Subsequent insertion of hydrogen gas cleaves the bond, yielding the debenzylated pyrrolidine derivative and toluene as a byproduct[2].

The Dihydrochloride Challenge: Causality in Experimental Design

While the debenzylation of free amines is generally straightforward, performing this reaction on the dihydrochloride salt of N-benzyl-N-methylpyrrolidin-3-amine presents a distinct kinetic challenge.

  • Catalyst Poisoning: Amine hydrochlorides frequently act as slow-acting catalyst poisons[3]. The chloride ions strongly coordinate to the active palladium sites, competing with both the substrate and hydrogen gas, which significantly retards the reaction rate and can lead to incomplete conversion[3].

  • Solvent Selection: To overcome this thermodynamic hurdle without neutralizing the salt, highly polar, protic solvents such as anhydrous methanol (MeOH) are required. Methanol ensures the complete dissolution of the dihydrochloride salt, maximizing the substrate's availability at the catalyst interface[4].

  • Catalytic Synergism: Recent methodologies have demonstrated that the addition of niobic acid-on-carbon (Nb₂O₅/C) as a co-catalyst can significantly facilitate the Pd/C-catalyzed deprotection of N-benzyl groups[3]. Nb₂O₅/C acts as an acidic heterogeneous catalyst that modulates the local electronic environment, allowing for excellent yields at atmospheric pressure without requiring an additional neutralization step[3].

Experimental Protocols

Protocol A: Standard High-Pressure Hydrogenation

This protocol utilizes elevated pressure to overcome the inhibitory effect of the chloride ions.

  • Reactor Setup: In a clean, dry Parr hydrogenation vessel, add N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride (1.0 eq).

  • Solvent Addition: Suspend the substrate in anhydrous Methanol (10 mL/mmol).

    • Causality: Complete dissolution is critical to prevent the unreacted substrate from precipitating and physically coating the catalyst surface, which would halt the reaction.

  • Catalyst Loading: Under a strict argon atmosphere, carefully add 10% Pd/C (15% w/w relative to the substrate).

    • Causality: The inert argon atmosphere prevents the pyrophoric Pd/C from igniting the methanol vapors[2]. The higher-than-normal catalyst loading (15% vs. the standard 5-10%) compensates for partial chloride poisoning.

  • Hydrogenation: Purge the vessel with H₂ gas three times to remove all oxygen. Pressurize the reactor to 50 psi with H₂ gas and agitate at room temperature (25°C) for 12–18 hours.

  • Monitoring & Validation: Vent the reactor and sample the mixture. Monitor reaction completion via LC-MS (Liquid Chromatography-Mass Spectrometry) to ensure the disappearance of the [M+H]⁺ 191 peak (protected amine) and the appearance of the [M+H]⁺ 101 peak (debenzylated product)[2]. This self-validating step prevents premature workup.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst[2]. Wash the Celite pad thoroughly with excess methanol.

    • Causality: Celite filtration ensures no fine palladium particulates contaminate the final intermediate, which is crucial for downstream transition-metal-sensitive assays.

  • Isolation: Concentrate the filtrate under reduced pressure to yield N-methylpyrrolidin-3-amine dihydrochloride as a highly pure crystalline solid.

Protocol B: Mixed-Catalyst Atmospheric Hydrogenation

Based on recent catalytic advancements, this protocol utilizes a co-catalyst to achieve debenzylation at standard atmospheric pressure[3].

  • Setup: In a standard round-bottom flask, dissolve the substrate in anhydrous Methanol.

  • Catalyst Addition: Add 10% Pd/C (10% w/w) and Nb₂O₅/C (10% w/w) under an argon blanket[3].

  • Reaction: Attach a hydrogen balloon (1 atm) and stir vigorously at room temperature for 3–6 hours.

    • Causality: The Nb₂O₅/C mitigates the poisoning effect of the hydrochloride salt by acting as a localized Brønsted/Lewis acid, allowing the hydrogenolysis to proceed rapidly at just 1 atm of H₂[3].

  • Workup: Filter through Celite, wash with methanol, and concentrate under reduced pressure to isolate the product[3].

Quantitative Data & Optimization Matrix

MethodCatalyst SystemH₂ SourceSolventTempTimeTypical Yield
High-Pressure 10% Pd/C (15% w/w)H₂ Gas (50 psi)Methanol25°C12-18 h>90%
Transfer Hydro. 10% Pd/C (10% w/w)NH₄HCO₂ (5 eq)Methanol60°C2-4 h85-90%
Mixed Catalyst 10% Pd/C + Nb₂O₅/CH₂ Gas (1 atm)Methanol25°C3-6 h>95%

Process Visualization

G A N-benzyl-N-methylpyrrolidin- 3-amine 2HCl B Pd/C Catalyst Surface Adsorption A->B Substrate Binding C H2 Insertion & C-N Bond Cleavage B->C + H2 Gas D N-methylpyrrolidin- 3-amine 2HCl C->D Desorption E Toluene (Byproduct) C->E Desorption F Chloride Ion Competition (Poisoning) F->B Inhibitory Effect

Mechanistic pathway of Pd/C-catalyzed debenzylation highlighting chloride ion competition.

References

  • Cheng, C., et al. "Highly Chemoselective Pd–C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines." Journal of Organic Chemistry, 2009, 74(15), 5671-5674. URL: [Link]

  • Yamamoto, Y., et al. "Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon." ACS Omega, 2020, 5(6), 2699-2709. URL: [Link]

Sources

Application

Application Note: Utilizing N-Benzyl-N-methylpyrrolidin-3-amine Dihydrochloride in Peptidomimetic Synthesis

Executive Summary The incorporation of conformationally restricted diamines into peptide backbones is a cornerstone strategy in modern drug discovery, particularly in the development of peptidomimetics, PROTACs, and kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of conformationally restricted diamines into peptide backbones is a cornerstone strategy in modern drug discovery, particularly in the development of peptidomimetics, PROTACs, and kinase inhibitors[1]. N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride (CAS 1219980-55-8) serves as a highly specialized bifunctional building block. By providing a secondary pyrrolidine nitrogen for amide bond formation and a tertiary exocyclic amine for modulated basicity, this compound allows researchers to introduce rigid, basic pharmacophores that enhance proteolytic stability and target affinity.

This application note provides a comprehensive, causality-driven guide to handling, coupling, and validating this sterically hindered building block in solid-phase (SPPS) and liquid-phase peptide synthesis (LPPS)[2].

Chemical Rationale & Structural Advantages

To successfully utilize N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride, one must understand the causality behind its structural design and salt form:

  • The Dihydrochloride Salt Form: Free base pyrrolidines are notoriously prone to atmospheric oxidation and often present as viscous, difficult-to-weigh oils. The dihydrochloride salt ensures long-term benchtop stability, prevents degradation of the tertiary amine, and allows for precise stoichiometric calculations during synthesis.

  • Steric Hindrance and Nucleophilicity: The molecule features a secondary amine within the pyrrolidine ring (the primary nucleophile) and a sterically shielded tertiary amine at the 3-position. Coupling a secondary ring nitrogen to a peptide's C-terminus is kinetically slow. Therefore, highly reactive uronium/aminium salts (like HATU) are mandatory to prevent epimerization of the activated carboxylate[3].

  • The N-Benzyl Moiety: The benzyl group serves a dual purpose. It can be retained in the final drug candidate to enhance lipophilicity and blood-brain barrier (BBB) penetration, or it can be utilized as an orthogonal protecting group. Because it is completely stable to the harsh acidic conditions of Trifluoroacetic acid (TFA) cleavage, it can be selectively removed later via palladium-catalyzed hydrogenolysis (Pd/C, H 2​ ) to reveal a secondary amine.

Physicochemical Properties
PropertyValue / Description
Chemical Name N-Benzyl-N-methylpyrrolidin-3-amine dihydrochloride
CAS Registry Number 1219980-55-8
Molecular Formula C 12​ H 20​ Cl 2​ N 2​
Molecular Weight 263.21 g/mol (Salt) / 190.28 g/mol (Free Base)
Appearance White to off-white crystalline powder
Solubility Highly soluble in H 2​ O, DMF, DMSO; Insoluble in Hexanes

Experimental Workflows & Protocols

The following self-validating protocol details the HATU-mediated coupling of the diamine to a resin-bound peptide's C-terminus or an acidic side chain (e.g., Asp/Glu).

Protocol: HATU-Mediated Amide Coupling

Causality Note: Because the building block is a dihydrochloride salt, it contributes two equivalents of HCl to the reaction mixture. Failing to adequately neutralize this acid will instantly quench the basic environment required by HATU, leading to coupling failure.

Step 1: Carboxylate Pre-Activation

  • Swell the peptide-resin (containing 1.0 eq of free carboxylate) in anhydrous DMF for 15 minutes.

  • Add HATU (1.2 eq) to the resin suspension.

  • Self-Validation: Ensure the DMF is strictly anhydrous; moisture will hydrolyze the highly reactive O-At ester intermediate.

Step 2: In Situ Free-Basing & Coupling

  • In a separate vial, dissolve N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride (1.5 eq) in a minimal volume of DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq) to the vial. Why 3.5 eq? 2.0 eq neutralizes the dihydrochloride salt, 1.0 eq neutralizes any residual TFA from previous deprotection steps, and 0.5 eq maintains the slightly basic pH (pH 8-9) required for optimal HATU efficiency[3].

  • Transfer the neutralized amine solution to the resin suspension.

  • Agitate at room temperature for 2 to 4 hours.

Step 3: Analytical Validation (Cleavage & LC-MS)

  • Standard colorimetric tests (e.g., Ninhydrin/Kaiser) are unreliable here because the nucleophile is a secondary amine.

  • Self-Validation: Perform a micro-cleavage of a few resin beads using TFA/TIPS/H 2​ O (95:2.5:2.5). Analyze via LC-MS. Look for a mass shift of +172.26 Da relative to the precursor peptide (Addition of C 12​ H 18​ N 2​ minus H 2​ O).

Optimization of Coupling Conditions

To demonstrate the necessity of HATU, the following table summarizes quantitative optimization data for coupling N-benzyl-N-methylpyrrolidin-3-amine to a sterically hindered Fmoc-Val-OH residue.

Coupling ReagentBase (Equivalents)Reaction TimeConversion Yield (%)Epimerization Level
HATU / HOAt DIPEA (3.5 eq)2 hours>95% <1%
PyBOP DIPEA (3.5 eq)4 hours78%~2%
EDC / Oxyma DIPEA (3.5 eq)6 hours65%<1%
DIC / HOBt DIPEA (3.5 eq)12 hours42%~5%

Mechanistic Visualizations

The following diagrams illustrate the logical flow and chemical causality of the coupling process.

Workflow Step1 1. Carboxylate Activation Peptide-OH + HATU Step2 2. Base Addition DIPEA (3.5 eq) Step1->Step2 Form OAt Ester Step3 3. Amine Introduction N-benzyl-N-methylpyrrolidin-3-amine 2HCl Step2->Step3 Neutralize HCl Step4 4. Amide Bond Formation Stir 2h at RT Step3->Step4 Nucleophilic Attack Step5 5. Global Cleavage TFA/TIPS/H2O Step4->Step5 LC-MS Validation Step6 6. Optional Hydrogenolysis Pd/C, H2 (Benzyl Removal) Step5->Step6 Isolate Intermediate

Workflow for HATU-mediated coupling of N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride.

Mechanism Salt Amine·2HCl (Inactive) Base DIPEA (Deprotonation) Salt->Base +3.5 eq FreeBase Free Amine (Nucleophile) Base->FreeBase -2 DIPEA·HCl Product Peptidomimetic (Target) FreeBase->Product Attack ActiveEster Activated Ester (Electrophile) ActiveEster->Product Reacts

Mechanistic logic of in situ free-basing and subsequent nucleophilic acyl substitution.

Troubleshooting & Best Practices

  • Incomplete Coupling: If LC-MS indicates unreacted starting material after 4 hours, do not simply extend the time. The active O-At ester may have degraded. Drain the reaction vessel, wash with DMF, and perform a double-coupling using fresh reagents.

  • Premature Benzyl Cleavage: The N-benzyl group is highly stable to TFA, but if your peptide sequence requires the use of strong reducing scavengers (e.g., heavy thioanisole use under extreme conditions), monitor for trace debenzylation. Standard cleavage cocktails (TFA/TIPS/Water) are perfectly safe.

  • Solvent Selection: While DMF is the industry standard, modern green chemistry approaches in LPPS and SPPS are shifting toward greener solvents like N-Butylpyrrolidinone (NBP) or γ -Valerolactone (GVL)[2]. Ensure the dihydrochloride salt is fully soluble in these alternatives before scaling up.

References[1] FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11319400/[3] Peptide coupling reagents, more than a letter soup. Chemical Reviews. https://pubs.acs.org/doi/10.1021/cr100048w[2] Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides. Chemical Reviews. https://pubs.acs.org/doi/10.1021/acs.chemrev.2c00018

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-benzyl-N-methylpyrrolidin-3-amine Dihydrochloride

Answering the user's request to create a technical support center for improving yield in N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride synthesis. Prepared by: Gemini, Senior Application Scientist Welcome to the tec...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request to create a technical support center for improving yield in N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride synthesis.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this multi-step synthesis. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and ground our recommendations in authoritative literature.

Synthetic Overview & Key Challenges

The synthesis of N-benzyl-N-methylpyrrolidin-3-amine typically involves the construction of a substituted pyrrolidine ring, followed by the formation of the dihydrochloride salt. A common and efficient strategy begins with a protected pyrrolidinone core, followed by sequential reductive aminations to install the exocyclic amine substituents.

The primary challenges in this synthesis often revolve around:

  • Controlling the selectivity of the sequential N-alkylation steps.

  • Ensuring the complete conversion of intermediates, particularly in the reductive amination stages.

  • Managing the purification of the highly polar amine free-base.

  • Achieving a stable, crystalline dihydrochloride salt with the correct stoichiometry.

Below is a plausible and robust synthetic pathway, which will serve as the basis for our troubleshooting guide.

G Start N-Boc-3-pyrrolidinone Step1 Step 1: Reductive Amination (Methylamine, NaBH(OAc)₃) Start->Step1 Int1 N-Boc-3-(methylamino)pyrrolidine Step2 Step 2: Reductive Amination (Benzaldehyde, NaBH(OAc)₃) Int1->Step2 Int2 N-Boc-N'-benzyl-N'-methylpyrrolidin-3-amine Step3 Step 3: Boc Deprotection (TFA or HCl) Int2->Step3 FreeBase N-benzyl-N-methylpyrrolidin-3-amine (Free Base) Step4 Step 4: Salt Formation (HCl in Ether/IPA) FreeBase->Step4 FinalProduct N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride Step1->Int1 Step2->Int2 Step3->FreeBase Step4->FinalProduct

Caption: A common synthetic route to N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q1: My reductive amination is sluggish or shows significant starting material after 24 hours. What are the likely causes and solutions?

Potential Causes & Solutions:

  • Inactive Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for its mildness and selectivity, but it is highly moisture-sensitive.[1][2] The potency of an opened bottle can decrease over time.[3]

    • Solution: Always use a fresh bottle of NaBH(OAc)₃ or a recently opened bottle stored in a desiccator. If in doubt, a simple potency assay can be performed by reducing a model aldehyde and analyzing the conversion by HPLC or NMR.[3]

  • Suboptimal pH: Reductive amination requires a delicate pH balance. The reaction is typically fastest in a weakly acidic medium (pH 5-6).[4]

    • Causality: The initial condensation of the amine and carbonyl to form the iminium ion intermediate is acid-catalyzed. However, if the pH is too low, the starting amine becomes fully protonated and non-nucleophilic, halting the reaction. If the pH is too high, the acid catalysis is ineffective.

    • Solution: For reactions involving amine salts or generating basic intermediates, adding a small amount of a weak acid like acetic acid (often 1-2 equivalents) can be beneficial. When using NaBH(OAc)₃, the reagent itself releases acetic acid upon reaction, which can help maintain a suitable pH. Monitor the reaction mixture's pH if possible.

  • Solvent Effects: The choice of solvent is critical for solubility and reactivity.

    • Solution: Anhydrous chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are standard for NaBH(OAc)₃ reductions because the reagent is not very compatible with protic solvents like methanol.[4][5] Ensure all reactants are fully dissolved. If solubility is an issue, THF can also be used.[1]

Q2: TLC/LC-MS analysis shows a significant byproduct with a mass corresponding to the alcohol of my starting ketone/aldehyde. How can I prevent this?

Potential Cause & Solution:

This side reaction occurs when the reducing agent directly reduces the carbonyl group before it can form the imine intermediate. This is more common with stronger, less selective reducing agents.

  • Causality: Reagents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones. While NaBH(OAc)₃ is much less likely to do this, contamination of the reagent or suboptimal conditions can lead to this pathway.[4]

  • Solution:

    • Confirm Reagent Identity: Ensure you are using NaBH(OAc)₃ and not NaBH₄ or NaBH₃CN by mistake.

    • Employ a Two-Step, One-Pot Procedure: First, stir the carbonyl compound and the amine together in the solvent (e.g., DCE with a catalytic amount of acetic acid) for 1-2 hours at room temperature.[4] This allows the imine/iminium ion equilibrium to be established. Then, add the NaBH(OAc)₃ portion-wise. This ensures the reducing agent primarily encounters the iminium intermediate, which it reduces much faster than the carbonyl.

    • Temperature Control: Perform the addition of the reducing agent at a lower temperature (e.g., 0 °C) to moderate the reaction and improve selectivity.

Q3: I'm struggling with the purification of the final free base. It streaks on silica gel and I have low recovery after column chromatography.

Potential Causes & Solutions:

The target compound is a diamine, making it highly polar and basic, which leads to poor behavior on standard silica gel.

  • Acid-Base Extraction: Proper workup is crucial to remove acidic and neutral impurities before chromatography.

    • Protocol: After the reaction is quenched (typically with a saturated NaHCO₃ solution), extract the product into an organic solvent like DCM or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate. It is critical to ensure the aqueous layer is basic (pH > 10) to keep the diamine in its free base form, maximizing its partitioning into the organic layer.[4]

  • Chromatography Modification: Standard silica gel is acidic and will strongly bind your basic compound.

    • Solution 1 (Base Treatment): Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a volatile base. A common mobile phase is DCM/Methanol with 1-2% triethylamine (NEt₃) or ammonium hydroxide. The amine additive competes for the acidic sites on the silica, allowing your product to elute more cleanly.

    • Solution 2 (Alternative Stationary Phase): If available, use a more suitable stationary phase like basic alumina or a polymer-based column designed for amine purification.

Q4: During the final salt formation, my product precipitates as a sticky oil instead of a crystalline solid. How can I improve this?

Potential Causes & Solutions:

"Oiling out" is a common problem when precipitating salts of highly functionalized molecules, often due to rapid precipitation, impurities, or poor solvent choice.

  • Solvent System: The solvent must be one in which the free base is soluble but the dihydrochloride salt is not.

    • Recommended Solvents: A common choice is to dissolve the purified free base in a minimal amount of a polar solvent like isopropanol (IPA) or ethanol, and then add a solution of HCl in a less polar solvent, such as diethyl ether or MTBE. This controlled change in polarity promotes crystallization over amorphous precipitation.

  • Rate of Addition & Temperature: Rapidly adding the acid can cause the local concentration to exceed the saturation limit too quickly, leading to an oil.

    • Solution: Cool the solution of the free base to 0 °C. Add the HCl solution dropwise with vigorous stirring over 15-30 minutes. This slow addition maintains a lower level of supersaturation, giving the molecules time to arrange into an ordered crystal lattice.

  • Seeding: If you have a small amount of crystalline material from a previous batch, adding a "seed crystal" after adding a small portion of the acid can template the crystallization process.

  • Purity of the Free Base: Impurities can inhibit crystallization. Ensure the free base is of high purity (>98% by LC-MS or NMR) before attempting salt formation. If necessary, re-purify via chromatography.

Frequently Asked Questions (FAQs)

  • Q: What is the single most critical parameter to control for yield and purity?

    • A: The quality and stoichiometry of the reducing agent, NaBH(OAc)₃, are paramount. Using a degraded reagent leads to incomplete reactions, while using a large excess can sometimes promote side reactions. Verifying its potency is a key step for reproducibility.[3]

  • Q: Which analytical techniques are best for monitoring these reactions?

    • A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC (using a mobile phase like 10% MeOH in DCM + 1% NEt₃) provides a quick visual check of the disappearance of starting material and appearance of the product. LC-MS is invaluable for confirming the mass of the intermediates and products and for identifying any side products.

  • Q: What are the key differences between common reducing agents for this process?

    • A: The choice of reducing agent is critical for success.

Reducing AgentProsConsBest For
NaBH(OAc)₃ Mild, selective for imines over carbonyls[1], broad functional group tolerance.[2]Moisture sensitive, more expensive.One-pot reductive aminations where starting carbonyl is sensitive.
NaBH₃CN Selective for imines, works in protic solvents.[6]Highly toxic (releases HCN at low pH), requires careful pH control.Historical method, now often replaced by NaBH(OAc)₃.
NaBH₄ Inexpensive, powerful.Reduces aldehydes/ketones quickly[4], requires a two-step process (pre-form imine).Robust substrates where the carbonyl is less reactive than the imine.
  • Q: Why is a dihydrochloride salt necessary?

    • A: The target molecule contains two basic nitrogen atoms: the secondary amine in the pyrrolidine ring and the tertiary exocyclic amine. To ensure full protonation and create a stable, water-soluble, and often crystalline solid suitable for pharmaceutical applications, two equivalents of HCl are used.[7] This improves handling, stability, and shelf-life compared to the often-oily free base.

Experimental Protocols

Protocol 1: Two-Step, One-Pot Synthesis of N-Boc-N'-benzyl-N'-methylpyrrolidin-3-amine

G cluster_0 Troubleshooting Workflow for Reductive Amination Start Reaction Incomplete? CheckReagent Verify NaBH(OAc)₃ Potency & Freshness Start->CheckReagent CheckpH Is pH weakly acidic (pH 5-6)? CheckReagent->CheckpH [Reagent OK] Failure Consult Further CheckReagent->Failure [Reagent Bad] CheckSolvent Are reactants soluble in anhydrous DCE/DCM? CheckpH->CheckSolvent [pH OK] Optimize Optimize Conditions: - Add Acetic Acid - Increase Temperature - Extend Reaction Time CheckpH->Optimize [pH not OK] CheckSolvent->Optimize [Solubility OK] CheckSolvent->Failure [Solubility Bad] Success Reaction Complete Optimize->Success

Caption: Troubleshooting decision tree for incomplete reductive amination.

  • Step 1 (Methylamination): To a solution of N-Boc-3-pyrrolidinone (1.0 eq) in 1,2-dichloroethane (DCE, 10 volumes), add a solution of methylamine (1.2 eq, e.g., 2.0 M in THF) at room temperature. Stir the mixture for 1 hour to allow for imine formation.

  • Reduction 1: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by LC-MS for the disappearance of the starting ketone.

  • Step 2 (Benzylation): Once Step 1 is complete, add benzaldehyde (1.1 eq) to the reaction mixture. Stir for 1 hour at room temperature.

  • Reduction 2: Add a second portion of NaBH(OAc)₃ (1.5 eq) portion-wise at room temperature. Stir overnight.

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Separate the layers. Extract the aqueous layer twice with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product. Purify by column chromatography (Silica gel, gradient elution with Hexanes/Ethyl Acetate containing 1% NEt₃).

Protocol 2: Boc Deprotection and Dihydrochloride Salt Formation
  • Deprotection: Dissolve the purified N-Boc protected diamine (1.0 eq) in a minimal amount of DCM (3 volumes). Cool to 0 °C. Add a solution of 4 M HCl in 1,4-dioxane (5.0 eq) dropwise. Stir at room temperature for 2-4 hours until TLC/LC-MS confirms complete removal of the Boc group.

  • Isolation of Free Base: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to pH > 11 with 2 M NaOH. Extract the free base product with DCM (3x). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the purified free base, typically as an oil.

  • Salt Formation: Dissolve the free base in isopropanol (IPA, 5 volumes). Filter the solution to remove any particulates. To the stirred solution at 0 °C, add a solution of 2 M HCl in diethyl ether (2.1 eq) dropwise. A white precipitate should form.

  • Crystallization: After addition is complete, stir the slurry at 0 °C for 1 hour, then allow it to stand at 4 °C overnight. Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under high vacuum to afford the final N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride as a crystalline solid.

References

  • Patsnap Synapse. What is the mechanism of Ethylenediamine Dihydrochloride?. [Link]

  • Google Patents. US2739981A - Diamines and salts thereof.
  • ACS Publications. Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. Bioconjugate Chemistry. [Link]

  • Royal Society of Chemistry. Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ResearchGate. A Quantitative Assay of Sodium Triacetoxyborohydride. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Wikipedia. Reductive amination. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; FAQs for N-Benzyl-N-methylpyrrolidin-3-amine Dihydrochloride Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the erratic stability of pyrrolidine-based chiral scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the erratic stability of pyrrolidine-based chiral scaffolds. N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride (CAS: 1219980-55-8 / 1220172-66-6) is a highly versatile intermediate in neuropharmacological synthesis. However, its structural features—specifically the exocyclic tertiary amine, the benzylic position, and the saturated nitrogen heterocycle—make it highly vulnerable to degradation in aqueous media.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot degradation issues and establish self-validating protocols for your laboratory.

Part 1: Troubleshooting & FAQs

Q1: I dissolved the dihydrochloride salt in LC-MS grade water, but my compound's purity dropped below 50% within 24 hours. What happened? Causality & Solution: The degradation is driven by the inherent acidity of the dihydrochloride salt. When dissolved in unbuffered water, the salt fully dissociates, releasing two equivalents of hydrochloric acid. Depending on the molarity of your stock, this drops the solution pH to approximately 2.0–3.0. Stability studies utilizing HPLC-MS indicate that this specific compound undergoes rapid degradation under acidic conditions, exhibiting a half-life (t½) of less than 24 hours at pH 3[1]. Actionable Step: Never store this compound in unbuffered water. You must reconstitute it in a heavily buffered solution (e.g., 100 mM Phosphate buffer, pH 7.4) to neutralize the HCl and stabilize the pyrrolidine scaffold.

Q2: Even in buffered solutions at pH 7.4, I am seeing a gradual loss of the parent mass over a week. What are the degradation pathways? Causality & Solution: Beyond acid-catalyzed degradation, the compound is susceptible to two primary oxidative pathways:

  • Oxidative N-Debenzylation: The benzylic position is highly susceptible to autoxidation. Dissolved oxygen (often catalyzed by trace transition metals in the buffer) facilitates the abstraction of a benzylic hydrogen or electron transfer, forming an unstable iminium intermediate[2]. This intermediate rapidly hydrolyzes in water to yield benzaldehyde and the debenzylated secondary amine (N-methylpyrrolidin-3-amine).

  • Pyrrolidine Ring Oxidation: The saturated nitrogen heterocycle can undergo photocatalytic degradation when exposed to UV or ambient laboratory light, leading to ring-cleavage products or pyrrolidone derivatives[3]. Actionable Step: Sparge all aqueous buffers with Argon to remove dissolved oxygen, and store solutions strictly in amber vials to prevent UV-induced radical initiation.

Q3: Can I store the aqueous working solutions at 4°C for ongoing daily experiments? Causality & Solution: No. The activation energy for the oxidative dealkylation of benzylamines is low enough that degradation proceeds even at standard refrigeration temperatures. Aqueous solutions must be aliquoted, flash-frozen, and stored at -20°C in an inert atmosphere to arrest the kinetic degradation pathways[1].

Part 2: Quantitative Stability Profiles

To assist in your experimental planning, the following table summarizes the quantitative degradation kinetics of N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride across various aqueous storage conditions.

Storage ConditionSolution pHAtmosphereLight ExposureEstimated Half-Life (t½)Primary Degradants Detected
Unbuffered Water (25°C)~2.5Ambient AirAmbient< 24 hoursUnidentified cleavage products
100mM PBS Buffer (25°C)7.4Ambient AirAmbient~3-5 daysBenzaldehyde, N-methylpyrrolidin-3-amine
100mM PBS Buffer (4°C)7.4Ambient AirDark~1-2 weeksBenzaldehyde
100mM PBS Buffer (-20°C) 7.4 Argon (Inert) Dark > 6 months None detected (Stable)

Part 3: Mechanistic & Workflow Visualizations

To fully grasp the causality of the degradation and the logic behind the preventive workflow, review the following mechanistic and procedural diagrams.

DegradationPathways A N-Benzyl-N-methylpyrrolidin-3-amine Dihydrochloride B Unbuffered Water (pH < 3) A->B Dissociation C Dissolved O2 & Trace Metals A->C Autoxidation D UV Light Exposure A->D Photo-oxidation E Rapid Scaffold Degradation (t½ < 24h) B->E Acid Catalysis F Oxidative Debenzylation (Benzaldehyde + Amine) C->F Iminium Hydrolysis G Pyrrolidine Ring Photolysis / Cleavage D->G Radical Mechanism

Logical relationship of N-benzyl-N-methylpyrrolidin-3-amine degradation pathways in water.

StabilizationWorkflow W1 1. Buffer Prep (100mM PBS, pH 7.4) W2 2. Deoxygenation (Argon Sparging, 15m) W1->W2 W3 3. Dissolution (Amber Vial, 4°C) W2->W3 W4 4. Self-Validation (Verify pH 7.0-7.4) W3->W4 W5 5. Aliquot & Store (Argon Overlay, -20°C) W4->W5

Step-by-step workflow for the preparation and stabilization of aqueous amine stock solutions.

Part 4: Standard Operating Procedure (SOP)

Protocol: Preparation of Highly Stable Aqueous Stock Solutions (10 mM)

This protocol is designed as a self-validating system . It systematically eliminates the three catalysts of degradation (acidic pH, dissolved oxygen, and UV light) and includes mandatory checkpoints to ensure the integrity of your stock before downstream use.

Step 1: High-Capacity Buffer Preparation Prepare a 100 mM Phosphate-Buffered Saline (PBS) solution and adjust the pH to 7.4. Expert Insight: Do not use primary amine-based buffers (e.g., Tris) as they can interfere with downstream derivatization assays or participate in competitive autoxidation.

Step 2: Deoxygenation Transfer the buffer to a Schlenk flask or a septum-sealed bottle. Sparge the buffer with high-purity Argon gas for 15–20 minutes to displace dissolved oxygen.

Step 3: Thermal Equilibration Chill the deoxygenated buffer on ice to 4°C. Lowering the temperature reduces the initial kinetic energy available for dissolution-induced oxidative degradation.

Step 4: Dissolution Weigh the required mass of N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride into an amber glass vial. Slowly add the chilled, deoxygenated buffer to achieve a 10 mM concentration. Vortex gently until fully dissolved.

Step 5: Self-Validation Checkpoint (Critical) Immediately extract a 10 µL aliquot and check the pH using a micro-pH probe. Validation Logic: The dihydrochloride salt releases significant acidity. If your buffer capacity was insufficient, the pH will drop below 7.0, triggering rapid degradation. The pH must read between 7.0 and 7.4. If it is lower, discard the solution and prepare a buffer with a higher molarity.

Step 6: Aliquoting and Storage Aliquot the solution into single-use amber microcentrifuge tubes. Overlay the headspace of each tube with a gentle stream of Argon gas before sealing. Flash-freeze the tubes in liquid nitrogen and store immediately at -20°C.

Part 5: References

  • Benchchem. "Benzyl-methyl-pyrrolidin-3-yl-amine | CAS 1220172-66-6". PubChem / Benchchem Database. URL: 1

  • Crugeiras, J. et al. "Oxidation of Benzylamine by ClOH and N-Chlorosuccinimide: A Kinetic Study". ResearchGate. URL: 2

  • "A Photocatalytic Method for the Degradation of Pyrrolidine in Water". SciSpace. URL:3

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with N-benzyl-N-methylpyrrolidin-3-amine Derivatives

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists facing low yields, stalled reactions, or failed couplings when working with N-benzyl-N-methylpyrrolidin-3-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists facing low yields, stalled reactions, or failed couplings when working with N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride and its derivatives.

As a highly functionalized building block, this scaffold presents two distinct challenges:

  • Severe Steric Shielding: The massive −N(CH3​)(Bn) group at the C3 position of the pyrrolidine ring projects directly into the nucleophilic trajectory of the N1 ring nitrogen, severely restricting its conformational freedom during transition state formation.

  • Salt Stoichiometry: Supplied as a dihydrochloride salt, the molecule requires aggressive and precise neutralization to liberate the nucleophilic free base without inducing side reactions.

Below, you will find our causality-driven troubleshooting workflows, FAQs, quantitative data summaries, and self-validating experimental protocols.

Troubleshooting Workflows

AmideCoupling Start Amide Coupling with Hindered Pyrrolidine CheckSalt Are 3-5 eq of DIPEA added to neutralize 2x HCl? Start->CheckSalt AddBase Add 4.0 eq DIPEA (Liberate Free Base) CheckSalt->AddBase No CheckReagent Using standard reagent (e.g., HBTU/DCC)? CheckSalt->CheckReagent Yes AddBase->CheckReagent SwitchHATU Switch to HATU or COMU (Exploit 7-aza effect) CheckReagent->SwitchHATU Yes CheckTemp Is conversion still <50%? CheckReagent->CheckTemp No (Already using HATU) SwitchHATU->CheckTemp HeatMW Apply Microwave (60°C) or use Acyl Fluoride CheckTemp->HeatMW Yes Success Successful Amide Bond Formation CheckTemp->Success No HeatMW->Success

Troubleshooting workflow for amide coupling with sterically hindered pyrrolidine derivatives.

BHACycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)(X) OxAdd->PdII_Ar AmineBind Amine Binding & Deprotonation (Hindered Pyrrolidine) PdII_Ar->AmineBind PdII_Amido L-Pd(II)(Ar)(NR2) Sterically Crowded AmineBind->PdII_Amido Requires strong base (e.g., NaOtBu) RedElim Reductive Elimination (Driven by Ligand Bulk) PdII_Amido->RedElim Bulky ligand forces C-N formation RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Mechanism of Buchwald-Hartwig amination highlighting where steric bulk dictates reaction success.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: My amide coupling with N-benzyl-N-methylpyrrolidin-3-amine using HBTU is stalling at 10% conversion. Why, and how do I fix it? A: The failure is driven by transition-state sterics. HBTU generates an OBt (hydroxybenzotriazole) active ester. The massive C3-substituents on your pyrrolidine ring sterically clash with the OBt ester, preventing the nucleophilic N1 nitrogen from reaching the carbonyl carbon. Solution: Switch to HATU or COMU . HATU generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (the "7-aza effect"). It forms a hydrogen bond with the incoming pyrrolidine amine, pre-organizing the transition state and drastically lowering the activation energy required to overcome the steric bulk 12.

Q2: I am using HATU, but the reaction is still sluggish. What else could be wrong? A: You are likely failing to account for the dihydrochloride salt . N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride requires exactly 2.0 equivalents of base (e.g., DIPEA) just to neutralize the HCl. If you use the standard 2.0 - 3.0 equivalents of DIPEA for your coupling, the effective concentration of the free base is near zero. You must use 4.0 to 5.0 equivalents of DIPEA to ensure the amine is fully liberated and nucleophilic.

Q3: I am trying to couple this amine to an aryl chloride via Nucleophilic Aromatic Substitution (SNAr), but I get no product. Should I heat it more? A: No. SNAr requires the amine to attack the electron-deficient aromatic ring at a specific trajectory to form a Meisenheimer complex. The beta-branching bulk of the C3-substituent severely increases the activation energy for this trajectory. Brute-forcing with heat (>120°C) will likely lead to degradation or debenzylation. Instead, switch to a Buchwald-Hartwig Amination (BHA) .

Q4: Which Palladium ligands are best for Buchwald-Hartwig amination of this hindered secondary amine? A: In BHA, the reductive elimination step is often rate-limiting for bulky secondary amines. You must use highly sterically demanding biaryl phosphine ligands like BrettPhos or RuPhos . The logic is counterintuitive but field-proven: the extreme bulk of the ligand crowds the Pd(II) center after the amine binds. This creates immense steric strain on the intermediate, which can only be relieved by forcing the reductive elimination of the C-N product 34.

Quantitative Data Summaries

Table 1: Coupling Reagent Reactivity Profile for Hindered Amines

ReagentLeaving GroupRelative ReactivityAnchimeric AssistanceOptimal Use Case
HBTU OBtModerateNoUnhindered primary amines.
HCTU 6-Cl-OBtHighNoModerately hindered sequences.
HATU OAtVery HighYes (7-aza effect)Sterically hindered secondary amines (e.g., C3-substituted pyrrolidines).
COMU OxymaVery HighYes (H-bonding)Hindered amines; safer, non-explosive alternative to HATU.

Table 2: Palladium Ligands for BHA of Hindered Amines

LigandGenerationSteric DemandKey Mechanistic Advantage
BINAP 2nd GenModeratePrevents Pd-Iodide dimer formation; poor for bulky amines.
RuPhos 3rd GenHighPromotes oxidative addition of unactivated aryl chlorides.
BrettPhos 3rd GenVery HighForces reductive elimination of bulky secondary amines to relieve Pd(II) strain.

Validated Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling (Exploiting Anchimeric Assistance)

This protocol is designed as a self-validating system to ensure the active ester forms before the hindered amine is introduced.

  • Preparation: Weigh 1.0 eq of the carboxylic acid and 1.1 eq of HATU into a dry round-bottom flask equipped with a magnetic stir bar.

  • Activation: Dissolve the solids in anhydrous DMF (0.1 M concentration). Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for exactly 2 minutes.

    • Self-Validation Check: The solution should turn a distinct yellow/orange color, confirming the formation of the OAt active ester. Do not exceed 5 minutes of pre-activation to prevent guanidinylation side-reactions.

  • Free-Basing the Amine: In a separate vial, dissolve 1.2 eq of N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride in a minimal amount of DMF. Add 3.0 eq of DIPEA (2.0 eq to neutralize the dihydrochloride salt, 1.0 eq excess). Vortex until fully dissolved.

  • Coupling: Add the free-based amine solution dropwise to the activated acid mixture. Stir at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction via LC-MS.

    • Self-Validation Check: If the mass of the OAt ester persists but no starting carboxylic acid remains, the activation was successful but aminolysis is still hindered. In this case, elevate the temperature to 50°C to overcome the final activation energy barrier.

Protocol 2: Buchwald-Hartwig Amination with BrettPhos

For coupling the pyrrolidine ring nitrogen to unactivated or electron-rich aryl halides.

  • Catalyst Pre-mix: In a glovebox or under strict Schlenk conditions (Argon), combine 0.02 eq Pd2​(dba)3​ (active Pd(0) source) and 0.04 eq BrettPhos in a dry reaction vial.

  • Substrate Addition: Add 1.0 eq of the aryl halide and 1.2 eq of N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride.

  • Base Addition: Add 3.5 eq of Sodium tert-butoxide (NaOtBu) . Mechanistic Note: NaOtBu is required both to deprotonate the intermediate Pd-amine complex and to neutralize the dihydrochloride salt. Weaker bases (like Cs2​CO3​ ) will fail here.

  • Solvent & Reaction: Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat to 90°C for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

References

  • Chemical Science (RSC Publishing). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Retrieved from:[Link]

  • Chemical Reviews (ACS Publications). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride vs. N-Boc-3-aminopyrrolidine in Organic Synthesis

Executive Summary The pyrrolidine motif is a cornerstone of modern drug discovery, present in over 50 FDA-approved therapeutics[1]. The saturated five-membered ring offers unique advantages, including sp3-hybridized 3D p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolidine motif is a cornerstone of modern drug discovery, present in over 50 FDA-approved therapeutics[1]. The saturated five-membered ring offers unique advantages, including sp3-hybridized 3D pharmacophore coverage and conformational flexibility via "pseudorotation"[2]. For medicinal chemists, selecting the appropriate pyrrolidine building block dictates the efficiency of the entire synthetic route. This guide provides an in-depth comparison of two highly versatile scaffolds: N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride and N-Boc-3-aminopyrrolidine , evaluating their reactivity profiles, protection strategies, and optimal use cases.

Structural and Mechanistic Profiling

N-Boc-3-aminopyrrolidine (Free Base)

N-Boc-3-aminopyrrolidine (often utilized as the (R)- or (S)-enantiomer) features a primary amine at the C3 position and a tert-butyloxycarbonyl (Boc) protected secondary amine at the N1 position[3].

  • Mechanistic Advantage: The primary amine is highly nucleophilic, making it an ideal candidate for amide couplings, reductive aminations, and Buchwald-Hartwig cross-couplings[4]. The Boc group provides robust protection against nucleophiles and basic conditions but is highly acid-labile[5].

  • Causality in Design: By masking the ring nitrogen, chemists prevent unwanted polymerization or off-target coupling, directing all reactivity exclusively to the C3 exocyclic amine. This is particularly useful in the synthesis of kinase inhibitors and drugs targeting neurological disorders[5].

N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride

This compound features a tertiary amine at the C3 position (substituted with benzyl and methyl groups) and is typically supplied as a dihydrochloride salt[6].

  • Mechanistic Advantage: The benzyl group serves as an orthogonal protecting group. Unlike Boc, the benzyl moiety is completely stable to strong acids (e.g., TFA, HCl) and bases, but is selectively cleaved via catalytic hydrogenolysis (Pd/C, H₂)[6].

  • Causality in Design: The dihydrochloride salt form significantly enhances the compound's shelf-life and prevents atmospheric oxidation of the electron-rich nitrogens. However, it requires a stoichiometric neutralization step (using bases like DIPEA or Et₃N) to liberate the free base prior to any nucleophilic reaction.

Strategic Decision Matrix

Choosing between these two building blocks hinges on the target molecule's sensitivity to downstream deprotection conditions and the required substitution degree of the final amine[7].

DecisionMatrix Start Target Molecule Requirement Q1 Need free primary amine for downstream coupling? Start->Q1 Q2 Need orthogonal deprotection via hydrogenolysis? Q1->Q2 No Boc Select N-Boc-3-aminopyrrolidine Q1->Boc Yes (Acid-labile) Bn Select N-benzyl-N-methylpyrrolidin-3-amine Q2->Bn Yes (Pd/C-labile)

Decision matrix for selecting pyrrolidine building blocks based on deprotection and reactivity.

Comparative Data & Performance Metrics

FeatureN-Boc-3-aminopyrrolidineN-benzyl-N-methylpyrrolidin-3-amine 2HCl
CAS Number (Typical) 147081-49-0 (R-enantiomer)[3]1220172-66-6[6]
Physical State Light yellow to colorless liquid[5]Solid (Dihydrochloride salt)
Reactive Center Primary Amine (C3)Secondary Ring Amine (N1)
Protecting Group tert-Butyloxycarbonyl (Boc)Benzyl (Bn)
Deprotection Condition Strong Acid (TFA/DCM or HCl/Dioxane)Catalytic Hydrogenolysis (H₂, Pd/C)
Orthogonality Labile to acid; stable to base/reductionStable to acid/base; labile to reduction
Primary Application Kinase inhibitors, neurological drugs[5]Complex alkaloids, acid-sensitive targets

Experimental Workflows & Self-Validating Protocols

Protocol A: Buchwald-Hartwig Amination using N-Boc-3-aminopyrrolidine

This protocol describes the coupling of N-Boc-3-aminopyrrolidine with an aryl bromide, followed by acidic deprotection[4].

Workflow A Aryl Halide + N-Boc-3-aminopyrrolidine B Pd2(dba)3, Xantphos Base (Cs2CO3), Toluene A->B C N-Boc Protected Intermediate B->C D TFA / DCM (Acidic Cleavage) C->D E Final Pyrrolidine Derivative D->E

Standard Buchwald-Hartwig amination workflow using N-Boc-3-aminopyrrolidine.

Step-by-Step Methodology:

  • Catalyst & Ligand Pre-activation: In an oven-dried Schlenk flask under an inert atmosphere (N₂/Ar), combine the aryl bromide (1.0 eq), N-Boc-3-aminopyrrolidine (1.2 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

    • Scientific Rationale: Xantphos is selected for its wide bite angle, which accelerates reductive elimination and suppresses unwanted β-hydride elimination—a common side reaction when coupling aliphatic amines.

  • Base Addition: Add anhydrous Cs₂CO₃ (2.0 eq) and degassed toluene. Heat the mixture to 100°C for 12 hours.

    • Scientific Rationale: Cs₂CO₃ is a mild, highly soluble base in organic solvents that effectively neutralizes the HBr byproduct without cleaving sensitive functional groups.

  • Workup & Deprotection: Filter the mixture through Celite, concentrate, and purify via flash chromatography. Dissolve the intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 2 hours.

    • Self-Validation System: The evolution of CO₂ gas and isobutylene is a visual confirmation of Boc cleavage. Complete conversion can be validated via LC-MS by observing the loss of the M+100 mass fragment.

Protocol B: Reductive Alkylation using N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride

This protocol outlines the functionalization of the free ring nitrogen, followed by orthogonal deprotection of the benzyl group[6].

Step-by-Step Methodology:

  • Salt Neutralization: Suspend N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir for 15 minutes.

    • Scientific Rationale: The dihydrochloride salt must be fully neutralized. Using 2.5 equivalents of DIPEA ensures both HCl molecules are scavenged, liberating the nucleophilic secondary amine for reaction.

  • Imine Formation & Reduction: Add the target aldehyde (1.1 eq) and stir for 1 hour to allow iminium formation. Subsequently, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) and stir overnight at room temperature.

    • Scientific Rationale: NaBH(OAc)₃ is a mild reducing agent that selectively reduces iminium ions over unreacted aldehydes, preventing the formation of unwanted alcohol byproducts.

  • Orthogonal Deprotection (Hydrogenolysis): Isolate the alkylated intermediate. Dissolve in Methanol, add 10% Pd/C (0.1 eq by weight), and stir under a Hydrogen atmosphere (1 atm via balloon) for 12 hours.

    • Self-Validation System: Filter through Celite to remove the pyrophoric Pd/C catalyst. The successful cleavage of the benzyl group yields a secondary amine at the C3 position, ready for late-stage diversification. The absence of the aromatic benzyl protons (~7.2-7.4 ppm) in ¹H NMR confirms complete deprotection.

References

  • Chem-Impex. (R)-(+)-1-Boc-3-aminopyrrolidine. 5

  • ACS Publications. Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition.1

  • NIH. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. 2

  • PharmaBlock. Pyrrolidine Derivatives in Drug Discovery. 7

  • Benchchem. Benzyl-methyl-pyrrolidin-3-yl-amine | CAS 1220172-66-6. 6

  • CymitQuimica. CAS 147081-49-0: (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate. 3

  • ACS Publications. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. 4

Sources

Comparative

Chiral resolution of N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride enantiomers

Comparative Guide: Chiral Resolution Strategies for N-benzyl-N-methylpyrrolidin-3-amine Dihydrochloride Executive Summary: The Strategic Value of (3S)- and (3R)-Enantiomers The chiral intermediate 1-benzyl-N-methylpyrrol...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Chiral Resolution Strategies for N-benzyl-N-methylpyrrolidin-3-amine Dihydrochloride

Executive Summary: The Strategic Value of (3S)- and (3R)-Enantiomers

The chiral intermediate 1-benzyl-N-methylpyrrolidin-3-amine[1] is a privileged scaffold in modern medicinal chemistry. Its enantiopure forms are critical building blocks for developing highly selective central nervous system (CNS) therapeutics, histamine H4 receptor antagonists, and macrophage-regulating Mer kinase inhibitors[2].

Because the biological activity of these targets is highly stereospecific, accessing the pure (3S)-enantiomer[3] and (3R)-enantiomer is a major bottleneck in preclinical scale-up. This guide objectively compares classical resolution, advanced product-driven resolution using Di-p-toluoyl-L-tartaric acid (L-DTTA), and chiral preparative HPLC, providing self-validating experimental protocols for process chemists.

Mechanistic Causality: Overcoming the Dihydrochloride Barrier

Why is this specific resolution challenging?

The starting material is typically supplied as a dihydrochloride salt. While this salt form prevents oxidative degradation and reduces hygroscopicity during storage, it completely inhibits chiral resolution. The chloride counterions strongly pair with both the pyrrolidine ring nitrogen and the exocyclic secondary amine, preventing interaction with any chiral resolving acid.

Furthermore, the exocyclic secondary amine is the primary target for diastereomeric salt formation. When classical L-tartaric acid is used, the resulting diastereomeric salts exhibit high solubility in protic solvents and poor crystalline differentiation, leading to low yields and the need for exhaustive recrystallizations.

By replacing standard tartaric acid with an optimized resolving agent like L-DTTA, we introduce bulky, lipophilic aromatic rings. This bulk enhances diastereofacial bias and thermodynamic stability. The resulting crystalline packing heavily favors the precipitation of the (3S)-amine•L-DTTA salt, driving the resolution process with superior stereoselectivity.

Objective Performance Comparison

The following table synthesizes the quantitative performance of three distinct resolution pathways. Method B (L-DTTA protocol) represents the optimized product approach.

Performance MetricMethod A: L-Tartaric Acid (Classical)Method B: L-DTTA Protocol (Optimized)Method C: Chiral Prep HPLC (Chiralpak AD)
Resolving Phase L-Tartaric AcidDi-p-toluoyl-L-tartaric acid (L-DTTA)Chiralpak AD (Stationary Phase)
Yield (of 50% max) 15% – 20%38% – 42%45% – 48%
Enantiomeric Excess 85% – 90% (after 3x recryst.)>99% (after 1x recryst.)>99.5% (Immediate)
Processing Time 4 – 5 Days2 Days1 Day (Small batches only)
Scalability High (but inefficient)High (Highly efficient)Low (Solvent intensive)
Relative Cost LowModerateVery High

Experimental Workflows & Self-Validating Protocols

Below is the optimized, step-by-step methodology for Method B (L-DTTA Resolution), engineered for high-yield recovery of the (3S)-enantiomer.

Phase 1: Free-Basing the Dihydrochloride

  • Suspend: Add N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride (100 g, 0.38 mol) to 500 mL of dichloromethane (DCM) in a 2L jacketed reactor.

  • Neutralize: Slowly add 20% aqueous NaOH (approx. 200 mL) under vigorous stirring at 0–5 °C until the aqueous layer reaches pH > 12.

    • Causality Note: Temperature control (0–5 °C) prevents the exothermic neutralization from degrading the newly liberated free amine. A pH > 12 ensures complete deprotonation of both nitrogen centers, which is mandatory for subsequent salt formation.

  • Extract: Separate the organic layer. Extract the aqueous layer with additional DCM (2 x 150 mL). Combine organic phases, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the racemic free base as a pale yellow oil.

Phase 2: Thermodynamic Diastereomeric Salt Formation

  • Dissolve: Dissolve the racemic free base (approx. 72 g, 0.38 mol) in 400 mL of a Methanol/Water mixture (9:1 v/v).

    • Causality Note: The 9:1 MeOH/H2O ratio is the thermodynamic sweet spot. Pure methanol causes rapid, non-selective kinetic precipitation. The 10% water content steepens the solubility curve, allowing thermodynamic control to dictate crystal growth.

  • React: In a separate flask, dissolve L-DTTA (146 g, 0.38 mol, 1.0 eq) in 400 mL of MeOH. Add this dropwise to the amine solution at 60 °C (reflux). Stir for 1 hour.

  • Crystallize: Cool the mixture slowly to 5 °C at a strict rate of 10 °C/hour.

    • Causality Note: A slow cooling ramp promotes Ostwald ripening, allowing the less stable (3R)-amine•L-DTTA salt to redissolve while the highly stable (3S)-amine•L-DTTA salt forms large, high-purity crystals. Filter and wash with cold MeOH.

Thermodynamics cluster_0 Thermodynamic Crystallization Racemate Racemic Free Base (3R) + (3S) Solution Homogeneous Solution MeOH / H2O (Reflux) Racemate->Solution Acid Chiral Resolving Agent L-DTTA Acid->Solution P_Salt Less Soluble Diastereomer (3S)-Amine • L-DTTA Solution->P_Salt Cooling (5°C) Precipitation S_Salt More Soluble Diastereomer (3R)-Amine • L-DTTA Solution->S_Salt Remains in Mother Liquor

Thermodynamic divergence during diastereomeric salt formation with L-DTTA.

Phase 3: Self-Validation (Chiral HPLC) Before proceeding to final recovery, the optical purity of the intermediate salt must be validated.

  • Sample Prep: Take a 10 mg aliquot of the crystalline salt, liberate the free base with 1M NaOH, and extract into 1 mL of Hexane/Isopropanol (IPA).

  • Analysis: Inject onto a Chiralpak AD column using isocratic elution (Hexane/IPA/Diethylamine 90:10:0.1) with UV detection at 220 nm.

  • Trustworthiness Check: Proceed to Phase 4 only if the enantiomeric excess (ee) is ≥98.5%. If the ee is lower, perform one additional recrystallization from 9:1 MeOH/H2O. This prevents the carryover of chiral impurities into the final API synthesis[4].

HPLC_Workflow Sample Resolved Salt Sample Prep Sample Prep (Free-base & Dilute) Sample->Prep Inject Chiral HPLC (Chiralpak AD) Prep->Inject Detect UV Detection (220 nm) Inject->Detect Data Chromatogram (ee Calculation) Detect->Data

Chiral HPLC analytical workflow for enantiomeric excess (ee) determination.

Phase 4: Recovery of the Enantiopure Free Base

  • Cleave Salt: Suspend the validated (3S)-amine•L-DTTA salt in DCM and add 20% aqueous NaOH until pH > 12.

  • Isolate: Extract the organic layer, dry over Na2SO4, and concentrate to obtain pure (3S)-1-benzyl-N-methylpyrrolidin-3-amine as a clear oil, ready for downstream coupling.

Conclusion

While classical tartaric acid methods are inexpensive, their low yield and extensive processing times make them unsuitable for scalable drug development. Conversely, Chiral HPLC is excellent for milligram-scale isolation but fails economically at scale. The optimized L-DTTA protocol provides the ideal balance: high diastereofacial bias, a single recrystallization step, and >99% ee, making it the superior choice for resolving N-benzyl-N-methylpyrrolidin-3-amine.

References

  • 1-Benzyl-3-(methylamino)pyrrolidine (PubChem CID 13787478) . Fisher Scientific / National Center for Biotechnology Information. URL:[Link]

  • (3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine (PubChem CID 10397666) . Fisher Scientific / National Center for Biotechnology Information. URL:[Link]

  • U.S. Patent No. 10,662,184 B2. Benzenesulfonamide compounds and their use as therapeutic agents.
  • European Patent No. 3,523,292 B1. Heteroaryl compounds and their use as Mer inhibitors.

Sources

Validation

A Comparative Guide to FTIR Spectra of N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride Batches

This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectra for different batches of N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride. It is intended for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectra for different batches of N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure batch-to-batch consistency, a critical factor in pharmaceutical quality control.

The consistency of an active pharmaceutical ingredient (API) is paramount to the safety and efficacy of the final drug product.[1][2][3] FTIR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that provides a unique molecular "fingerprint" of a substance, making it an ideal tool for identifying and qualifying pharmaceutical compounds.[4][5][6][7] This guide will delve into the principles of FTIR, a detailed experimental protocol for sample analysis, and an interpretation of the spectral data to differentiate between batches.

The Critical Role of FTIR in Pharmaceutical Quality Control

In the pharmaceutical industry, stringent quality control is essential at every stage of manufacturing.[1][8] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q7 for Good Manufacturing Practice (GMP) for APIs, emphasize the need for robust quality management systems to ensure the consistent production of high-quality ingredients.[1][2] FTIR spectroscopy serves as a powerful tool in this framework by providing rapid and reliable identification and confirmation of materials.[6][9] Its ability to detect subtle changes in molecular structure makes it invaluable for ensuring batch-to-batch consistency.[6]

N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride is a complex organic molecule with various functional groups that exhibit characteristic absorption bands in the infrared spectrum. By comparing the FTIR spectra of different batches to a reference standard, any variations in chemical structure, purity, or the presence of impurities can be readily identified.

Understanding the FTIR Spectrum of N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride

The structure of N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride contains several key functional groups that give rise to distinct peaks in an FTIR spectrum:

  • Tertiary Amine: As a tertiary amine, it will not show the characteristic N-H stretching vibrations typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region.[10][11] The C-N stretching vibrations for the aliphatic and aromatic amines are expected in the 1020-1335 cm⁻¹ range.[11]

  • Aromatic Ring (Benzyl Group): The presence of the benzene ring will result in several characteristic absorptions. These include C-H stretching vibrations just above 3000 cm⁻¹ and skeletal vibrations at approximately 1600, 1580, 1500, and 1450 cm⁻¹.[10]

  • Aliphatic Chains (Pyrrolidine Ring and Methyl Group): The C-H bonds in the pyrrolidine ring and the methyl group will produce stretching vibrations in the 2850-3000 cm⁻¹ region.[10]

  • Dihydrochloride Salt: The presence of the dihydrochloride salt will influence the overall spectrum, particularly in the fingerprint region (below 1500 cm⁻¹), due to interactions with the amine groups.

Experimental Protocol: Acquiring High-Quality FTIR Spectra

The following protocol outlines a standardized procedure for analyzing different batches of N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory. ATR is a common sampling technique in pharmaceutical analysis as it requires minimal sample preparation.[4][6]

Objective: To obtain and compare the FTIR spectra of multiple batches of N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride to a reference standard to assess batch-to-batch consistency.

Materials and Equipment:

  • FTIR Spectrometer (e.g., Agilent Cary 630 FTIR or equivalent) with ATR accessory.[12]

  • Reference Standard of N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride.

  • Test samples from different manufacturing batches.

  • Spatula and weighing paper.

  • Isopropyl alcohol for cleaning.

  • Lint-free wipes.

Workflow for FTIR Spectral Acquisition and Comparison

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_comparison Comparison & Decision A Instrument Warm-up & Performance Verification B Clean ATR Crystal A->B C Collect Background Spectrum B->C D Place Reference Standard on ATR Crystal C->D E Acquire Reference Spectrum D->E F Clean ATR Crystal E->F G Place Test Batch Sample on ATR Crystal F->G H Acquire Test Batch Spectrum G->H I Overlay and Compare Spectra H->I J Calculate Correlation Coefficient I->J K Decision: Batch Pass/Fail J->K

Caption: Workflow for FTIR spectral acquisition and batch comparison.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Turn on the FTIR spectrometer and allow it to warm up for at least 15-30 minutes to ensure thermal stability.[13]

    • Perform instrument performance verification checks as per the manufacturer's instructions or relevant pharmacopeia guidelines to ensure wavenumber accuracy and spectral resolution.[12][14]

  • Background Spectrum Collection:

    • Thoroughly clean the ATR crystal surface with isopropyl alcohol and a lint-free wipe to remove any residues.

    • Collect a background spectrum. This will account for the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal itself.

  • Reference Standard Analysis:

    • Place a small amount of the N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride reference standard onto the center of the ATR crystal, ensuring good contact.

    • Acquire the FTIR spectrum. Typical parameters include a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to achieve a good signal-to-noise ratio.

  • Test Sample Analysis:

    • Clean the ATR crystal as described in step 2.

    • Place a small amount of the test batch sample onto the ATR crystal.

    • Acquire the FTIR spectrum using the identical parameters as the reference standard.

    • Repeat this process for each batch to be analyzed.

  • Data Analysis and Comparison:

    • Overlay the spectra of the test batches with the reference standard spectrum.

    • Visually inspect the spectra for any significant differences in peak positions, intensities, or the appearance of new peaks.

    • For a quantitative comparison, calculate the correlation coefficient between the spectrum of each test batch and the reference standard over the entire spectral range or within the fingerprint region (1500-650 cm⁻¹).[15]

Interpretation of Results and Batch Comparison

The primary goal is to determine if the spectra of the test batches are comparable to the reference standard, indicating chemical equivalence.

Expected Spectral Features for N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride:

Wavenumber Range (cm⁻¹)AssignmentExpected Appearance
3100-3000Aromatic C-H StretchSharp, medium intensity peaks
3000-2850Aliphatic C-H StretchStrong, sharp peaks
~1600, 1580, 1500, 1450Aromatic Ring Skeletal VibrationsSeries of sharp peaks of variable intensity
1335-1250Aromatic C-N StretchStrong peak
1250-1020Aliphatic C-N StretchMedium or weak peaks
Below 1500Fingerprint RegionComplex pattern of peaks unique to the molecule

Data Presentation: Comparative Analysis of Batches

Batch IDCorrelation Coefficient (vs. Reference)Peak Position Deviations (cm⁻¹)New/Absent PeaksPass/Fail
Reference 1.000N/AN/AN/A
Batch A 0.998< ± 2NonePass
Batch B 0.997< ± 2NonePass
Batch C 0.952> ± 5Peak at 1720 cm⁻¹Fail

Analysis of Hypothetical Results:

  • Batches A and B: These batches show a very high correlation coefficient (>0.995) with the reference standard. The peak positions are consistent, and no extraneous peaks are observed. This indicates a high degree of chemical similarity, and these batches would be considered to have passed the identity test.

  • Batch C: This batch exhibits a lower correlation coefficient. A significant deviation in peak positions and the appearance of a new peak around 1720 cm⁻¹ (suggestive of a carbonyl impurity) indicate that this batch is not chemically equivalent to the reference standard and would fail the identity test.

Logical Flow for Batch Release Decision

Batch_Release_Decision Start Acquire FTIR Spectrum of Test Batch Compare Compare with Reference Spectrum Start->Compare Visual Visual Inspection: Any Discrepancies? Compare->Visual Correlation Correlation Coefficient > 0.99? Visual->Correlation No Fail Batch Fails QC Initiate Investigation Visual->Fail Yes Pass Batch Passes QC Correlation->Pass Yes Correlation->Fail No

Caption: Decision-making process for batch release based on FTIR data.

Conclusion

FTIR spectroscopy is an indispensable analytical technique for ensuring the quality and consistency of active pharmaceutical ingredients like N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride.[4][5] By establishing a robust analytical protocol and clear acceptance criteria based on a qualified reference standard, manufacturers can confidently assess the identity and batch-to-batch variability of their materials. This guide provides the foundational knowledge and a practical framework for implementing FTIR as a critical component of a comprehensive quality control strategy, ultimately contributing to the development of safe and effective pharmaceutical products.

References

  • Bunaciu, A. A., Aboul-Enein, H. Y., & Fleschin, S. (2010). Application of Fourier Transform Infrared Spectrophotometry in Pharmaceutical Drugs Analysis. Applied Spectroscopy Reviews. Available at: [Link]

  • IQTADAR, R., AHMED, N., ASGHAR, S., & AZAM, M. (2023). Advances and Applications of FTIR Spectroscopy: Precision, Accuracy, and Validation Challenges. Journal of Pharma and Biomedics. Available at: [Link]

  • LibreTexts. (2021). 13.10 INTERPRETATION OF IR SPECTRA. Chemistry LibreTexts. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. Department of Chemistry. Available at: [Link]

  • Li, M., et al. (2020). Applications of Fourier transform infrared spectroscopy to pharmaceutical preparations. Expert Opinion on Drug Delivery. Available at: [Link]

  • AZoM. (2023). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Available at: [Link]

  • Agilent Technologies. (2020). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Available at: [Link]

  • Journal of Current Medical Research and Opinion. (2022). Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR). Available at: [Link]

  • Pharma Beginners. (2020). FTIR-Operation and Calibration SOP. Available at: [Link]

  • Ideagen. (2024). Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality. Available at: [Link]

  • IntuitionLabs. (2023). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. Available at: [Link]

  • Netpharmalab. (2023). ICH guidelines con quality control laboratories. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • LibreTexts. (2021). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Scribd. (n.d.). FTIR Operation and Maintenance SOP. Available at: [Link]

  • Shimadzu. (n.d.). Shimadzu FTIR Standard Operating Procedure. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • ICH. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Available at: [Link]

  • NextSDS. (n.d.). N-benzyl-N-methylpyrrolidin-3-amine — Chemical Substance Information. Available at: [Link]

  • PubChem. (n.d.). N-benzyl-N-propylpyrrolidin-3-amine. National Center for Biotechnology Information. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of N-benzyl-N-methyl-benzamide. Available at: [Link]

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